5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol
Overview
Description
Moracin O is a natural product belonging to the benzofuran family. It is isolated from various plants, including Morus alba (white mulberry). This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total synthesis of Moracin O was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . The synthetic route involves the following steps:
O-prenylation: The starting material undergoes O-prenylation to form an intermediate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Moracin O undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid and p-toluenesulphonic acid in chloroform.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Moracin O, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive benzofuran derivatives.
Biology: Exhibits significant neuroprotective activity against glutamate-induced cell death.
Medicine: Demonstrates potent anti-inflammatory effects by inhibiting NF-κB activation and reducing reactive oxygen species production
Industry: Potential use in developing new therapeutic agents for treating inflammatory diseases and cancer
Mechanism of Action
Moracin O exerts its effects through several mechanisms:
Reduction of ROS Production: It reduces oxygen-glucose deprivation-induced reactive oxygen species production, providing neuroprotective effects.
Anti-inflammatory Pathways: It inhibits NF-κB activation, reducing inflammation and cellular damage.
Comparison with Similar Compounds
Moracin O is unique among benzofuran derivatives due to its potent biological activities. Similar compounds include:
Moracin P: Another benzofuran derivative with anti-inflammatory properties.
Moracin R: Exhibits neuroprotective activity similar to Moracin O.
Morusin: A prenylated phenolic compound with antispasmodic activity.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of Moracin O in its therapeutic potential.
Properties
IUPAC Name |
5-[6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTMYIWMPJSCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123702-97-6 | |
Record name | Moracin O | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040313 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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